molecular formula C19H22BrNO2 B1682076 SKF 77434 hydrobromide CAS No. 300561-58-4

SKF 77434 hydrobromide

Numéro de catalogue: B1682076
Numéro CAS: 300561-58-4
Poids moléculaire: 376.3 g/mol
Clé InChI: JWQRAXTWDYUBFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Table 1: Summary of Molecular Properties

Property Value
Molecular Formula C₁₉H₂₁BrNO₂
Exact Mass 375.083 g/mol
Topological Polar Surface Area 45 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Propriétés

IUPAC Name

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQRAXTWDYUBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042611
Record name SKF 77434 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300561-58-4
Record name SKF-77434 hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300561584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 77434 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-77434 HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C4570NI42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

La synthèse du bromhydrate de SKF 77434 implique plusieurs étapes, commençant par la formation de la structure de base de la benzazépine. La voie de synthèse comprend généralement :

Les méthodes de production industrielle ne sont pas largement documentées, mais la synthèse en laboratoire fournit une base pour l’augmentation de l’échelle du processus.

Applications De Recherche Scientifique

Pharmacological Applications

Dopamine Receptor Modulation
One of the primary applications of 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is its role as a dopamine D1 receptor agonist . Research indicates that it partially activates these receptors, mimicking some effects of dopamine without fully replicating its actions. This property makes it a valuable tool for studying dopamine-related pathways in conditions such as:

  • Parkinson's Disease : The compound's ability to activate dopamine receptors suggests potential therapeutic applications in managing symptoms associated with dopamine deficiency.
  • Depression : Given the involvement of dopamine in mood regulation, this compound may also be explored for its antidepressant effects.

Synthesis and Derivatives

The synthesis of 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol typically involves several key chemical reactions that can be optimized to enhance yield and purity. These synthetic pathways can lead to the derivatization of the compound, potentially resulting in new substances with altered properties that may have further applications in drug development.

Study 1: Dopamine Agonist Activity

A study published in a peer-reviewed journal demonstrated that 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol effectively activates D1 receptors in vitro. The findings indicated that this activation could lead to increased neuronal signaling associated with reward pathways.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in animal models of Parkinson's disease. The results showed that administration of the compound led to improved motor function and reduced neurodegeneration markers compared to control groups.

Comparative Table of Related Compounds

Compound NameStructural FeaturesUnique Properties
1H-3-Benzazepine-7,8-diolHydroxyl groups at positions 7 and 8Basic benzazepine structure without propenyl group
6-Bromo-1H-3-benzazepineBromine substitution at position 6Altered reactivity due to bromine presence
(S)-1H-3-BenzazepineEnantiomer of the base compoundDifferent biological activities due to stereochemistry
1H-3-Benzazepine hydrobromideSalt form of the base compoundDifferent solubility and stability characteristics

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Benzazepine Derivatives

Table 1: Key Structural Differences
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Modifications
Target Compound (Hydrobromide) 5-phenyl, 3-prop-2-enyl, 7,8-diol C20H23BrClNO2 424.763 Bromide salt, allyl group
SKF 38393 (Hydrochloride) 5-phenyl, 7,8-diol C16H18ClNO2 340.24 Chloride salt, lacks allyl group
SKF 82958 (Chlorinated analog) 9-chloro, 5-phenyl, 7,8-diol C19H18ClNO2 351.81 Chlorine substitution at position 9
SKF 81297 (High-efficacy agonist) 6-chloro, 7,8-dihydroxy C16H15ClNO2 326.75 Chlorine at position 6, dihydroxy
SKF 83959 (Methyl-substituted) 9-chloro, 3-methylphenyl, 7,8-diol C19H20ClNO2 355.82 Methylphenyl substitution

Key Observations :

  • The allyl group in the target compound enhances steric bulk and may influence receptor binding kinetics compared to SKF 38393 .
  • Chlorine substitutions (e.g., SKF 82958, SKF 81297) increase receptor affinity and metabolic stability .
  • Salt forms (hydrobromide vs. hydrochloride) alter solubility: hydrobromide salts generally exhibit higher solubility in polar solvents like water .

Pharmacological and Functional Comparisons

Table 2: Receptor Affinity and Functional Effects
Compound Name Dopamine D1 Receptor Efficacy Key Functional Effects Solubility Profile
Target Compound Partial agonist Induces locomotor activity, modulates LTP Soluble in DMSO, ethanol
SKF 38393 (Hydrochloride) Partial agonist Partial substitution in discrimination assays Soluble in saline, DMSO
SKF 81297 Full agonist Full substitution in rat discrimination tasks Low water solubility
SKF 82958 High-efficacy agonist Enhances locomotor activity in D1 knockout mice Requires cyclodextrin carriers

Key Findings :

  • Solubility and Formulation : The hydrobromide salt of the target compound offers better solubility than SKF 82958, which requires cyclodextrin for dissolution .

Solubility and Stability Comparisons

  • Hydrogen Bonding: The 7,8-diol groups enable strong hydrogen bonding, enhancing solubility in polar solvents like ethanol and DMSO compared to non-diol analogs .
  • Salt Effects : The hydrobromide salt increases aqueous solubility relative to hydrochloride salts (e.g., SKF 38393) due to stronger ionic interactions .
  • Temperature Sensitivity : Like most benzazepines, solubility improves with heating, particularly in organic solvents .

Activité Biologique

5-Phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide (commonly referred to as SKF 38393 hydrobromide) is a compound that has garnered attention for its biological activity, particularly in relation to dopamine receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₆H₁₇BrN₂O₂
  • Molecular Weight : 336.23 g/mol
  • CAS Number : 20012-10-6
  • Solubility : Soluble in water (25 mM with gentle warming) and in ethanol (25 mM with gentle warming) .

SKF 38393 acts primarily as a partial agonist at dopamine D1-like receptors. The selectivity and potency of this compound have been characterized through various assays:

Receptor TypeKi (nM)
D11
D5~0.5
D2~150
D3~5000
D4~1000

These values indicate that SKF 38393 has a high affinity for D1 and D5 receptors compared to D2, D3, and D4 receptors .

Neuropharmacological Effects

Research has demonstrated that SKF 38393 can influence several neuropharmacological pathways:

  • Dopaminergic Activity : SKF 38393 enhances dopaminergic signaling in the brain, which may be beneficial in treating conditions like Parkinson's disease and schizophrenia.
  • Cognitive Enhancement : Studies suggest that this compound could improve cognitive functions through its action on dopamine receptors .
  • Behavioral Studies : Animal models have shown that SKF 38393 can modify behaviors associated with anxiety and depression, indicating potential therapeutic applications in mood disorders .

Case Studies

Several studies have investigated the effects of SKF 38393:

  • Study on Cognitive Function : A study involving rodents demonstrated that SKF 38393 administration improved performance in memory tasks. The results indicated enhanced synaptic plasticity associated with dopaminergic activation .
  • Anxiety and Depression Models : In behavioral assays using mice, SKF 38393 reduced anxiety-like behaviors in elevated plus maze tests and showed antidepressant-like effects in forced swim tests .

Potential Therapeutic Applications

Given its biological activity, SKF 38393 is being explored for various therapeutic applications:

  • Parkinson's Disease : By modulating dopaminergic signaling, it may help alleviate motor symptoms.
  • Schizophrenia : Its role as a partial agonist at dopamine receptors may offer a novel approach to treating psychotic symptoms.
  • Cognitive Disorders : Potential use in enhancing cognitive function in neurodegenerative diseases.

Q & A

Basic Research Question

  • HPLC-MS : Use a reverse-phase C18 column with ESI+ ionization to detect impurities <0.1% (e.g., dehydrobrominated byproducts) .
  • 1H-NMR integration : Compare peak areas of the prop-2-enyl protons (δ 5.8–6.2 ppm) with aromatic signals to assess alkene stability .
  • Elemental analysis : Confirm hydrobromide stoichiometry via Br% deviation (±0.3% acceptable) .

Advanced Note : For chiral impurities, employ chiral stationary phases (e.g., Chiralpak IA) with polar organic mobile phases .

How does the prop-2-enyl substituent influence the compound’s pharmacological activity compared to other alkyl/aryl analogs?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : The allyl group enhances lipophilicity (logP ~2.5 vs. 1.8 for methyl analogs), improving blood-brain barrier penetration in CNS-targeted studies .
  • Receptor docking : Molecular dynamics simulations (e.g., AutoDock Vina) suggest the allyl group forms π-π interactions with dopamine D2 receptor residues (e.g., Phe389) .
  • In vitro assays : Compare binding affinity (IC₅₀) using radioligand displacement (e.g., [³H]spiperone for D2 receptors) against analogs with saturated or bulkier substituents .

Contradiction Alert : If in vitro potency contradicts in vivo efficacy, assess metabolic stability (e.g., CYP450 oxidation of the allyl group) via liver microsome assays .

What strategies mitigate oxidative degradation of the 7,8-dihydroxy groups during storage?

Basic Research Question

  • Stabilization : Store lyophilized solid at -20°C under argon; avoid aqueous solutions at pH >6 to prevent catechol oxidation .
  • Antioxidants : Add 0.01% w/v ascorbic acid to buffered formulations (pH 4.5–5.5) .
  • Degradation monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify quinone derivatives (m/z +16) .

Advanced Optimization : Encapsulate in cyclodextrin (e.g., HP-β-CD) to shield diols from humidity and oxygen .

How can contradictory results in receptor binding assays be systematically addressed?

Advanced Research Question

  • Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and membrane preparation protocols to minimize variability .
  • Positive controls : Include reference ligands (e.g., haloperidol for D2 receptors) to calibrate inter-assay reproducibility .
  • Data normalization : Express results as % inhibition relative to baseline (vehicle control) and apply ANOVA with post-hoc Tukey tests .

Case Study : If Ki values conflict between radioligand and functional assays (e.g., cAMP vs. calcium flux), investigate biased agonism via β-arrestin recruitment assays .

What in silico tools predict the compound’s solubility and bioavailability?

Advanced Research Question

  • Solubility prediction : Use Schrodinger’s QikProp to estimate aqueous solubility (logS ~-3.2) and adjust salt forms (e.g., hydrochloride vs. hydrobromide) for optimization .
  • Bioavailability : SwissADME predicts moderate permeability (Caco-2 Papp ~12 × 10⁻⁶ cm/s) and first-pass metabolism via glucuronidation .
  • PBPK modeling : GastroPlus simulations can guide dose adjustments for preclinical species (e.g., rat vs. dog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKF 77434 hydrobromide
Reactant of Route 2
Reactant of Route 2
SKF 77434 hydrobromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.